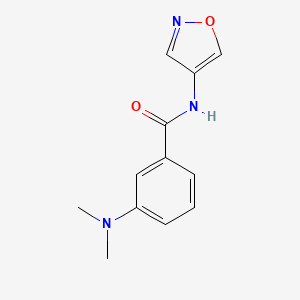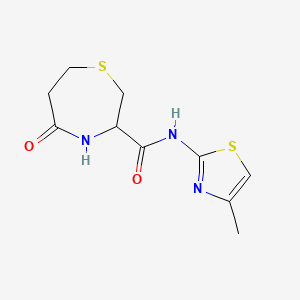![molecular formula C18H16N4O B6505570 N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide CAS No. 1421461-67-7](/img/structure/B6505570.png)
N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide” is a complex organic compound. It contains a pyrrolo[1,2-a]imidazole core, which is a bicyclic structure with a five-membered pyrrole ring fused to a six-membered imidazole ring . This core is substituted at the 3-position with a phenyl group, which is further substituted at the 4-position with a pyridine-2-carboxamide group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Unfortunately, the specific synthesis pathway for this compound is not available in the retrieved literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[1,2-a]imidazole core, which is a bicyclic structure with a five-membered pyrrole ring fused to a six-membered imidazole ring . This core is substituted at the 3-position with a phenyl group, which is further substituted at the 4-position with a pyridine-2-carboxamide group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved literature .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not available in the retrieved literature .科学的研究の応用
N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be a potential therapeutic agent for the treatment of cancer. Additionally, this compound has been shown to inhibit the development of type 2 diabetes in animal models, and has been suggested to be a potential therapeutic agent for the treatment of diabetes. Finally, this compound has been studied for its potential therapeutic applications in cardiovascular disease, and has been shown to reduce the risk of atherosclerosis and heart failure in animal models.
作用機序
Target of Action
It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they may have diverse molecular and cellular effects .
実験室実験の利点と制限
The advantages of using N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide in lab experiments include its high selectivity and specificity for mTOR, its ability to inhibit mTOR activity in a dose-dependent manner, and its ability to inhibit mTOR-dependent signaling pathways. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential to interact with other drugs, and its potential to cause adverse side effects.
将来の方向性
For research on N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide include further exploration of its potential therapeutic applications in cancer, diabetes, and cardiovascular disease, as well as further investigation into its mechanism of action and potential side effects. Additionally, further research on this compound could include the development of new synthesis methods and the exploration of new potential applications. Finally, further research could include the development of new delivery methods for this compound, such as nanoparticles or liposomes, which could improve its efficacy and safety.
合成法
N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide can be synthesized through a variety of methods, including a one-pot synthesis, a multi-step synthesis, and a solid-phase synthesis. In the one-pot synthesis, the this compound molecule is synthesized in one step from the reaction of 4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxylic acid and 2-aminoethanol. In the multi-step synthesis, the this compound molecule is synthesized in several steps from the reaction of 4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxylic acid and 2-aminoethanol. In the solid-phase synthesis, the this compound molecule is synthesized by coupling 4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxylic acid and 2-aminoethanol on a solid support.
Safety and Hazards
特性
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(15-4-1-2-10-19-15)21-14-8-6-13(7-9-14)16-12-20-17-5-3-11-22(16)17/h1-2,4,6-10,12H,3,5,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRWJVARDCCMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6505488.png)
![5-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6505497.png)
![N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6505502.png)

![ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505521.png)
![ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505527.png)
![ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505532.png)
![ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505537.png)
![1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B6505551.png)
![ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate](/img/structure/B6505554.png)
![3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6505561.png)
![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505562.png)
![1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B6505593.png)
